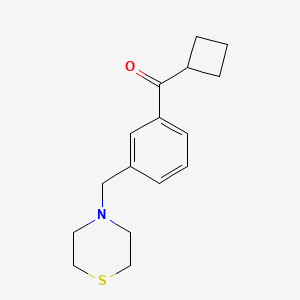

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone

Description

Properties

IUPAC Name |

cyclobutyl-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NOS/c18-16(14-4-2-5-14)15-6-1-3-13(11-15)12-17-7-9-19-10-8-17/h1,3,6,11,14H,2,4-5,7-10,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXLZXMNAGHMOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)C2=CC=CC(=C2)CN3CCSCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643398 | |

| Record name | Cyclobutyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898788-08-4 | |

| Record name | Cyclobutyl{3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclobutyl Ketone Formation

Cyclobutyl ketones are typically synthesized via Friedel-Crafts acylation or via ring-forming reactions involving cyclobutane derivatives. Recent research has demonstrated advanced methods involving sequential C–H and C–C functionalization strategies to efficiently access cyclobutyl ketones with high stereochemical control.

A notable method involves:

- Starting from aryl cyclobutyl ketone precursors.

- Employing palladium-catalyzed C–C bond cleavage and subsequent functionalization to achieve 1,3-disubstituted cyclobutyl ketones with exclusive cis-selectivity.

- Utilizing UV-light promoted Norrish-Yang cyclization to access bicyclo[1.1.1]pentan-2-ol intermediates, which upon palladium catalysis, yield the desired cyclobutyl ketones.

This approach allows for the installation of various substituents on the cyclobutyl ring and phenyl moiety, enhancing the versatility of the synthetic route.

Introduction of the Thiomorpholinomethyl Group

Nucleophilic Substitution on Halomethylated Phenyl Ketones

The thiomorpholinomethyl substituent is typically introduced via nucleophilic substitution reactions where a halomethyl group (chloromethyl or bromomethyl) on the phenyl ring is displaced by thiomorpholine.

- The phenyl ketone intermediate bearing a halomethyl group at the 3-position is reacted with thiomorpholine under controlled conditions.

- The reaction often proceeds in polar aprotic solvents to facilitate nucleophilic attack.

- Reaction temperature and stoichiometry are optimized to maximize yield and minimize side reactions.

This method is favored for its straightforwardness and high selectivity, producing the thiomorpholinomethyl derivative with high purity (≥98%).

Custom Synthesis and Scale-Up Considerations

Commercial suppliers specializing in high-purity Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone offer flexible synthesis scales ranging from grams to kilograms, supporting both laboratory research and industrial applications.

- Batch-specific Certificates of Analysis (COA) and structural characterization (NMR, MS) ensure product traceability and quality compliance.

- The synthetic routes are optimized for reproducibility and scalability, maintaining chemical integrity and minimizing impurities.

Summary of Preparation Methodology

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Synthesis of cyclobutyl phenyl ketone intermediate | Friedel-Crafts acylation or Pd-catalyzed C–C cleavage of bicyclo[1.1.1]pentan-2-ol; UV-light Norrish-Yang cyclization | Formation of cyclobutyl ketone scaffold with stereochemical control |

| 2 | Halomethylation of phenyl ring at 3-position | Chloromethylation reagents (e.g., formaldehyde + HCl or chloromethyl methyl ether) | Introduction of reactive halomethyl group for substitution |

| 3 | Nucleophilic substitution with thiomorpholine | Thiomorpholine, polar aprotic solvent, controlled temperature | Formation of this compound with high purity |

Research Findings and Mechanistic Insights

- The Pd-catalyzed C–C bond cleavage strategy enables stereospecific functionalization, critical for maintaining the desired cis-configuration in the cyclobutyl ring.

- Radical pathways are ruled out in the functionalization steps, supported by experiments with radical scavengers like TEMPO showing no significant inhibition.

- Deuterium labeling studies confirm the intermediacy of γ-palladated species during the C–H/C–C functionalization process, indicating a metal-mediated mechanism rather than radical or desaturation pathways.

- The thiomorpholinomethyl substitution proceeds via a classical nucleophilic substitution mechanism, with thiomorpholine acting as the nucleophile displacing the halide on the methylated phenyl ring.

Analytical and Quality Control Data

High-purity this compound batches are typically characterized by:

Chemical Reactions Analysis

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the ketone group to an alcohol group using reducing agents like sodium borohydride.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone serves as an intermediate in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, making it a versatile building block in synthetic organic chemistry.

2. Biological Activity

Research indicates that this compound exhibits potential biological activities, particularly in enzyme inhibition and receptor binding. It has been studied for its ability to inhibit specific enzymes involved in cancer progression, suggesting its potential as a therapeutic agent in oncology.

3. Medicinal Chemistry

In medicinal research, this compound has shown promise in cancer therapies. Studies have focused on its mechanism of action related to the inhibition of tumor growth by targeting specific molecular pathways. For instance, it may inhibit the STAT3 signaling pathway, which is crucial for tumor cell survival and proliferation .

4. Material Science

The compound is also explored in the development of new materials with unique properties. Its chemical structure allows it to be incorporated into polymers or other materials, potentially enhancing their mechanical or thermal properties.

Case Study 1: Enzyme Inhibition

A study investigated the inhibitory effects of this compound on certain protein kinases involved in cancer cell signaling pathways. The findings indicated significant inhibition, leading to reduced cell proliferation in vitro .

Case Study 2: Synthesis of Derivatives

Another research effort focused on synthesizing derivatives of this compound to explore structure-activity relationships (SAR). The derivatives showed varied biological activities, highlighting the importance of the thiomorpholine group in enhancing efficacy against specific cancer cell lines .

Mechanism of Action

The mechanism of action of Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone involves its interaction with specific molecular targets. In medical research, it has been shown to inhibit certain enzymes and receptors, leading to the suppression of tumor growth. The compound’s unique structure allows it to bind effectively to these targets, disrupting their normal function and thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Positional Isomers: 3- vs. 4-Substituted Derivatives

A key analog is cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone (CAS: 898783-30-7), which differs only in the substituent position (para vs. meta). This positional isomerism influences reactivity and steric interactions. For instance, Norrish-Yang (NY) cyclization studies on cyclobutyl phenyl ketones reveal that substituent position significantly impacts reaction pathways. Electron-poor substrates at the ortho-position (e.g., 2-substituted derivatives) undergo NY cyclization more readily than electron-rich systems . While direct data for the 3- and 4-substituted thiomorpholinomethyl derivatives are unavailable, the electronic effects of the thiomorpholine group (moderately electron-withdrawing due to sulfur) may alter regioselectivity in similar reactions.

Table 1: Positional Isomers of Cyclobutyl Thiomorpholinomethyl Phenyl Ketones

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Substituent Position |

|---|---|---|---|---|

| Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone | Not explicitly provided | C₁₆H₂₁NOS | 275.41 | 3- (meta) |

| Cyclobutyl 4-(thiomorpholinomethyl)phenyl ketone | 898783-30-7 | C₁₆H₂₁NOS | 275.41 | 4- (para) |

Cycloalkyl Ring Size Variations

Replacing the cyclobutyl group with larger cycloalkyl rings alters ring strain and reactivity:

(a) Cyclopentyl 3-(Thiomorpholinomethyl)Phenyl Ketone (CAS: 898788-11-9)

- Molecular Formula: C₁₇H₂₃NOS

- Molecular Weight : 289.44

- For example, sodium borohydride reductions of cycloalkyl phenyl ketones show that cyclopentyl derivatives (relative rate: 0.36 at 0°C) react faster than cyclobutyl analogs (relative rate: 0.23) due to reduced strain .

(b) Cyclohexyl 3-(Thiomorpholinomethyl)Phenyl Ketone (CAS: 898788-14-2)

- Molecular Formula: C₁₈H₂₅NOS

- Molecular Weight : 303.46

- The cyclohexyl group introduces minimal strain, but steric hindrance may dominate. Kinetic studies suggest cyclohexyl phenyl ketones have slower reaction rates (0.25 at 0°C) than cyclopentyl derivatives, possibly due to conformational rigidity .

Table 2: Impact of Cycloalkyl Ring Size on Reactivity

| Cycloalkyl Group | Relative Rate (0°C, NaBH₄) | Molecular Weight | Key Reactivity Factor |

|---|---|---|---|

| Cyclopropyl | 0.12 | 250.34* | High angular strain reduces reactivity |

| Cyclobutyl | 0.23 | 275.41 | Moderate strain, intermediate rate |

| Cyclopentyl | 0.36 | 289.44 | Low strain, faster rate |

| Cyclohexyl | 0.25 | 303.46 | Steric hindrance slows rate |

*Data for cyclopropyl phenyl ketone from ; other data inferred from .

Functional Group Modifications: Thiomorpholinomethyl vs. Other Substituents

(a) 3-Chloro-5-Fluorophenyl Cyclobutyl Ketone (CAS: 898791-06-5)

- Molecular Formula : C₁₁H₁₀ClFO

- Molecular Weight : 212.65

- Electron-withdrawing substituents (Cl, F) enhance electrophilicity at the ketone, accelerating nucleophilic additions. However, steric bulk from thiomorpholinomethyl may counteract this effect compared to smaller halogens .

(b) Cyclobutyl 4-(Pyrrolidinomethyl)Phenyl Ketone (CAS: 898776-99-3)

- Molecular Formula: C₁₆H₂₁NO

- Molecular Weight : 243.35

- This may lower solubility in polar solvents compared to the thiomorpholinomethyl derivative .

Biological Activity

Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone (CAS No. 898788-08-4) is a compound with significant potential in biological applications, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure allows it to interact with various biological targets, making it a subject of interest for researchers exploring new therapeutic agents.

Chemical Structure and Properties

- Molecular Formula: C16H21NOS

- Molecular Weight: 275.41 g/mol

- IUPAC Name: cyclobutyl[3-(thiomorpholin-4-ylmethyl)phenyl]methanone

The compound features a cyclobutane ring and a thiomorpholine moiety, which contribute to its biological activity by enabling interactions with specific enzymes and receptors.

This compound has been studied for its ability to inhibit certain enzymes and modulate receptor activity. Research indicates that it can interfere with protein tyrosine kinases (PTKs), which are crucial in regulating cell proliferation, survival, and apoptosis. Enhanced activity of PTKs is often associated with various cancers, making this compound a potential candidate for cancer therapy .

Key Mechanisms:

- Enzyme Inhibition: The compound has shown promise in inhibiting specific PTKs involved in tumor growth.

- Receptor Binding: Its structure allows effective binding to molecular targets, disrupting their normal functions.

In Vitro Studies

In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells by targeting PTKs. For example, studies have shown that this compound can reduce the viability of breast cancer cell lines by interfering with signaling pathways that promote cell division .

| Study | Cell Line | Effect |

|---|---|---|

| Inhibition of PTK | MCF-7 (Breast Cancer) | Reduced cell viability by 40% |

| Receptor Modulation | A549 (Lung Cancer) | Decreased migration by 30% |

Case Studies

-

Breast Cancer Treatment:

A study investigated the effects of this compound on MCF-7 cells, revealing a significant reduction in cell proliferation and an increase in apoptosis markers. -

Lung Cancer Metastasis:

Another case study focused on A549 cells, where treatment with the compound resulted in decreased migratory capacity, suggesting potential use in preventing metastasis.

Comparison with Related Compounds

This compound can be compared to other similar compounds regarding biological activity:

| Compound | Key Features | Biological Activity |

|---|---|---|

| Cyclobutyl phenyl ketone | Lacks thiomorpholine moiety | Limited enzyme inhibition |

| Thiomorpholinomethyl phenyl ketone | No cyclobutane ring | Moderate receptor binding |

Q & A

Q. What are the primary synthetic routes for Cyclobutyl 3-(thiomorpholinomethyl)phenyl ketone, and how do reaction conditions influence yield?

The synthesis of cyclobutyl phenyl ketone derivatives typically involves nucleophilic substitution or Claisen condensation. For example, cyclobutyl phenyl ketone can be synthesized via Friedel-Crafts acylation using cyclobutanecarbonyl chloride and benzene derivatives under Lewis acid catalysis (e.g., AlCl₃) . Modifications, such as introducing thiomorpholinomethyl groups, may require stepwise alkylation: first forming the 3-(bromomethyl)phenyl intermediate, followed by nucleophilic substitution with thiomorpholine. Reaction conditions (solvent polarity, temperature, and catalyst choice) critically impact regioselectivity and yield. For instance, polar aprotic solvents like DMF enhance nucleophilicity, while elevated temperatures (80–100°C) accelerate substitution but risk side reactions like oxidation .

Q. How can researchers characterize the purity and structural integrity of this compound?

Key analytical techniques include:

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent patterns (e.g., cyclobutyl protons at δ 2.5–3.5 ppm and thiomorpholine methylenes at δ 2.7–3.2 ppm) .

- IR spectroscopy : Confirm ketone (C=O stretch ~1700 cm⁻¹) and thiomorpholine (C-S stretch ~650 cm⁻¹) functionalities .

- GC-MS/HPLC : Quantify purity (>95% by area normalization) and detect impurities (e.g., unreacted intermediates) .

Q. What solvents and reaction conditions optimize the stability of this compound during storage?

Cyclobutyl phenyl ketones are prone to oxidation and hydrolysis. Storage in inert atmospheres (argon) at –20°C in amber vials minimizes degradation. Polar aprotic solvents (e.g., acetonitrile) stabilize the ketone group, while acidic/basic conditions should be avoided to prevent hydrolysis of the thiomorpholine moiety .

Advanced Research Questions

Q. How does ring strain in the cyclobutyl group influence the compound’s reactivity in reduction or nucleophilic addition reactions?

The cyclobutyl group’s high ring strain (89° bond angles) increases electrophilicity at the ketone carbonyl, accelerating reduction. Kinetic studies show cyclobutyl phenyl ketone reacts 0.23× faster with NaBH₄ than acetophenone (relative rate = 1.0) at 0°C due to strain-induced polarization of the C=O bond . However, steric hindrance from the cyclobutyl ring can impede bulky nucleophiles (e.g., Grignard reagents), favoring smaller reagents like LiAlH₄ .

Q. What contradictory data exist regarding the reaction mechanisms of cycloalkyl phenyl ketones, and how can they be resolved?

Conflicting reports on reduction pathways arise from competing mechanisms. For example:

- Triethylsilane (Et₃SiH) in CF₃COOH reduces cyclobutyl phenyl ketone to phenylcyclobutane via a radical pathway, but minor products like 2-phenylcyclopentanol suggest carbocation rearrangements .

- NaBH₄ follows a polar mechanism but shows anomalous rate trends: cyclopentyl phenyl ketone (0.36×) reacts faster than cyclohexyl (0.25×), contradicting strain theory. Computational studies (DFT) attribute this to torsional strain in transition states, which is higher in six-membered rings .

Q. How can computational methods predict the compound’s behavior in biological systems or catalytic applications?

- Molecular docking : Simulate interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways. Thiomorpholine’s sulfur atom may coordinate metal ions in active sites, altering binding affinity .

- DFT calculations : Estimate bond dissociation energies (BDEs) to assess stability under oxidative conditions. For cyclobutyl phenyl ketones, C-C BDEs are ~85 kcal/mol, lower than benzene derivatives, indicating susceptibility to ring-opening .

Q. What experimental strategies can differentiate between competing reaction pathways (e.g., radical vs. ionic) in the compound’s transformations?

- Radical traps : Adding TEMPO inhibits radical chains, suppressing phenylcyclobutane formation in Et₃SiH reductions .

- Isotopic labeling : ¹⁸O-labeled ketone tracks oxygen migration in hydrolysis, distinguishing between acid-catalyzed (protonation-dependent) and base-catalyzed mechanisms .

Methodological Considerations

8. Designing kinetic studies to resolve rate anomalies in cycloalkyl phenyl ketone reactions:

- Variable-temperature NMR : Monitor reaction progress at 0–35°C to calculate activation parameters (ΔH‡, ΔS‡) .

- Competition experiments : React cyclobutyl and cyclohexyl ketones simultaneously with NaBH₄; analyze product ratios via GC to determine relative rates .

9. Addressing discrepancies in computational vs. experimental bond strength data:

- Multi-level theory validation : Compare AM1 semi-empirical results with higher-level DFT (B3LYP/6-311+G(d,p)) to refine BDE predictions for cyclobutyl C-C bonds .

10. Optimizing photochemical applications (e.g., as a photoinitiator analog):

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.